molecular formula C13H10N2O2S B2794219 N-(2-oxoindolin-5-yl)thiophene-3-carboxamide CAS No. 1070695-19-0

N-(2-oxoindolin-5-yl)thiophene-3-carboxamide

Cat. No.: B2794219
CAS No.: 1070695-19-0
M. Wt: 258.3
InChI Key: KQJRMMRODNKUHQ-UHFFFAOYSA-N
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Description

N-(2-oxoindolin-5-yl)thiophene-3-carboxamide is a compound that combines an indolinone moiety with a thiophene ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The indolinone structure is known for its presence in various bioactive molecules, while the thiophene ring is a versatile heterocycle found in many pharmaceuticals and organic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxoindolin-5-yl)thiophene-3-carboxamide typically involves the condensation of 2-oxoindoline derivatives with thiophene-3-carboxylic acid or its derivatives. One common method includes the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the indolinone and thiophene moieties. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxoindolin-5-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the indolinone moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide).

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Hydroxyindolinone derivatives.

    Substitution: Halogenated or alkylated thiophene derivatives.

Scientific Research Applications

N-(2-oxoindolin-5-yl)thiophene-3-carboxamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-oxoindolin-5-yl)thiophene-3-carboxamide is unique due to the combination of the indolinone and thiophene moieties, which may confer synergistic biological activities. Its ability to induce apoptosis through procaspase-3 activation distinguishes it from other similar compounds.

Properties

IUPAC Name

N-(2-oxo-1,3-dihydroindol-5-yl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S/c16-12-6-9-5-10(1-2-11(9)15-12)14-13(17)8-3-4-18-7-8/h1-5,7H,6H2,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQJRMMRODNKUHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)NC(=O)C3=CSC=C3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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